N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that combines multiple heterocyclic structures. It is classified under oxadiazoles and pyrazoles, which are known for their diverse biological activities. This compound features a furan ring, an oxadiazole moiety, and a dimethylpyrazole structure, making it of interest in medicinal chemistry.
The compound can be synthesized using various methods that involve the reaction of furan derivatives with oxadiazoles and pyrazoles. The specific synthesis routes and conditions can vary based on desired yields and purity levels.
This compound belongs to several chemical classes:
The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step synthetic pathways. One common approach includes:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and the use of solvents like dimethylformamide or acetonitrile. Purification techniques such as recrystallization or chromatography are typically employed to isolate the desired compound.
The molecular formula for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is C_{11}H_{12}N_{4}O_{3}, with a molecular weight of approximately 248.24 g/mol.
The compound's structural data can be represented using various descriptors:
CC(=O)N(C)C1=NN=C(O1)C2=CC=CO2
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can participate in various chemical reactions typical for heterocycles:
Reactions may require specific catalysts or conditions such as elevated temperatures or acidic/basic environments to facilitate desired transformations.
The mechanism of action for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors.
Studies have suggested that compounds within this class exhibit anti-inflammatory and anti-cancer properties, although specific data on this compound's mechanism remains limited.
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: